4-chloro-N-methyl-6-morpholinopicolinamide
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Overview
Description
4-chloro-N-methyl-6-morpholinopicolinamide is a chemical compound with a unique structure that includes a chloro group, a methyl group, and a morpholine ring attached to a picolinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methyl-6-morpholinopicolinamide typically involves the reaction of 4-chloropicolinic acid with N-methylmorpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for reaction monitoring and control. The use of continuous flow reactors could also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-methyl-6-morpholinopicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amide derivatives.
Scientific Research Applications
4-chloro-N-methyl-6-morpholinopicolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-methyl-6-morpholinopicolinamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-6-methylaminopyrimidine
- 6-chloro-N-methylpyrimidin-4-amine
Uniqueness
4-chloro-N-methyl-6-morpholinopicolinamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Properties
Molecular Formula |
C11H14ClN3O2 |
---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
4-chloro-N-methyl-6-morpholin-4-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H14ClN3O2/c1-13-11(16)9-6-8(12)7-10(14-9)15-2-4-17-5-3-15/h6-7H,2-5H2,1H3,(H,13,16) |
InChI Key |
VZIOMKJXBBTECU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC(=CC(=C1)Cl)N2CCOCC2 |
Origin of Product |
United States |
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